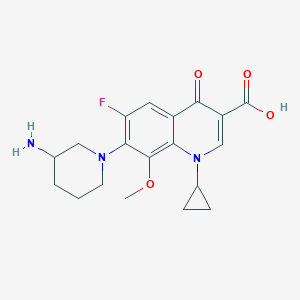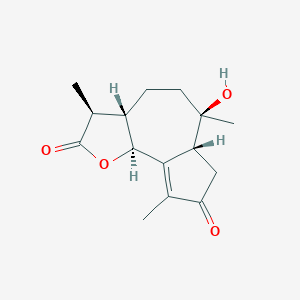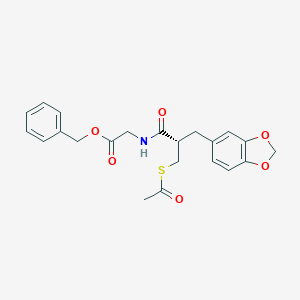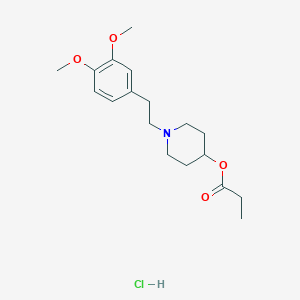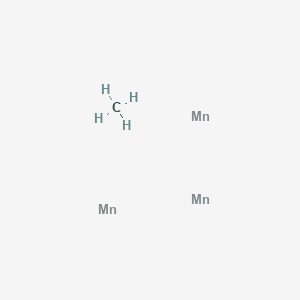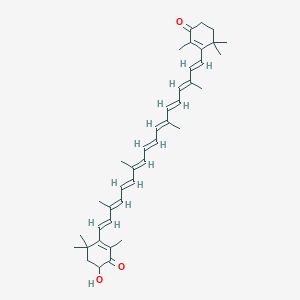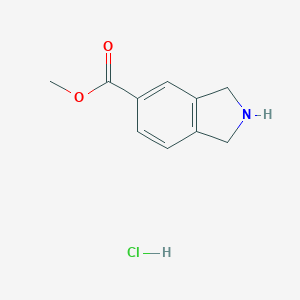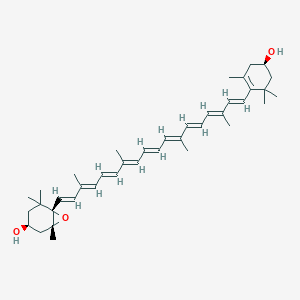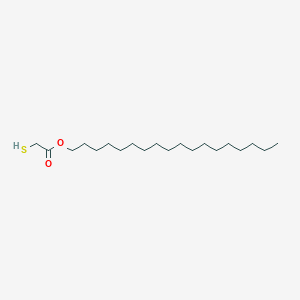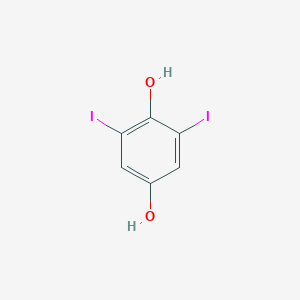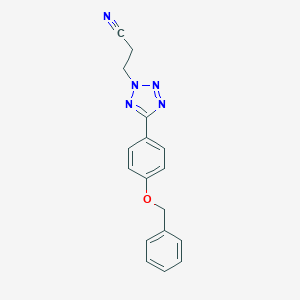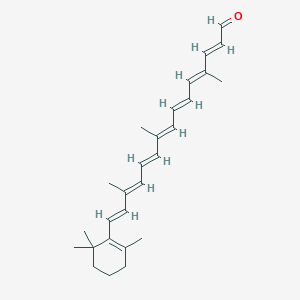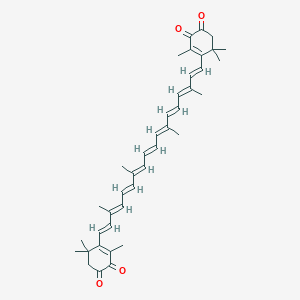![molecular formula C10H8N2O4 B162441 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid CAS No. 131615-98-0](/img/structure/B162441.png)
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid, also known as DPA, is a synthetic compound that has been the subject of extensive scientific research in recent years. DPA is a pyrrolopyridine derivative that has shown promise in various biochemical and physiological applications.
作用機序
The mechanism of action of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can effectively inhibit the growth of cancer cells.
生化学的および生理学的効果
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has also been shown to have neuroprotective effects. Studies have demonstrated that 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can protect against oxidative stress and prevent neuronal cell death.
実験室実験の利点と制限
One of the main advantages of using 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid in lab experiments is its high potency and selectivity. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to be highly effective at inhibiting DHODH, making it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is its potential toxicity. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid. One area of interest is the development of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid analogs with improved potency and selectivity. Another area of research is the investigation of the potential of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid and its effects on various biological processes.
Conclusion:
In conclusion, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is a synthetic compound that has shown promise in various scientific research applications. Its potent inhibition of DHODH makes it a useful tool for studying the role of this enzyme in various biological processes. Further research is needed to fully understand the potential of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid as a therapeutic agent for various diseases.
合成法
The synthesis of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid involves the reaction of 2,6-dioxo-3,4-dihydropyrrolo[3,4-c]pyrrole with acrylonitrile in the presence of a base. The resulting product is then hydrolyzed to yield 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid. This synthesis method has been optimized to produce high yields of pure 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid.
科学的研究の応用
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is in the field of cancer research. Studies have shown that 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
特性
CAS番号 |
131615-98-0 |
|---|---|
製品名 |
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid |
分子式 |
C10H8N2O4 |
分子量 |
220.18 g/mol |
IUPAC名 |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-3-2-4-11-7(6)9(12)14/h2-5H,1H3,(H,15,16) |
InChIキー |
UMQQAWNWJIXIHZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
正規SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
同義語 |
6H-Pyrrolo[3,4-b]pyridine-6-acetic acid, 5,7-dihydro--alpha--methyl-5,7-dioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
